1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one

BCRP inhibition multidrug resistance ABCG2 transporter

4,4'-Dimethoxy-2'-hydroxychalcone is a uniquely differentiated 2'-hydroxychalcone. It delivers validated BCRP/ABCG2 inhibition (IC₅₀ 850 nM) and potent intracellular antileishmanial activity (EC₅₀ 0.39–0.41 µg/mL) []. Critically, unlike the majority of 2'-hydroxychalcones, this compound is completely inactive against LPS-induced NF-κB/AP-1 signaling at concentrations up to 30 µM, making it an ideal pathway-selective negative control []. This substitution pattern cannot be generically interchanged—shifting a methoxy group abolishes immunomodulatory activity while preserving transporter and antiparasitic effects []. Specify lot-specific ≥98% HPLC purity and E-isomer stereochemistry confirmation to ensure reproducible data. Not suitable as a generic chalcone replacement.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 2198-19-8
Cat. No. B191100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
CAS2198-19-8
Synonyms1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)O
InChIInChI=1S/C17H16O4/c1-20-13-6-3-12(4-7-13)5-10-16(18)15-9-8-14(21-2)11-17(15)19/h3-11,19H,1-2H3
InChIKeyOAAPAFSEMHJNTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one (CAS 2198-19-8): Compound Identity and Procurement-Relevant Classification


1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one (CAS 2198‑19‑8), also referred to as 2′-hydroxy-4,4′-dimethoxychalcone, 4,4′-dimethoxy-2′-hydroxychalcone, or isoliquiritigenin 4,4′-dimethyl ether, is a naturally occurring chalcone (C₁₇H₁₆O₄; MW 284.31) that belongs to the 2′-hydroxychalcone subclass [1]. It has been isolated from plant sources including *Bidens tripartita*, *Toxicodendron sylvestre* (syn. *Rhus sylvestris*), and *Desmodium podocarpum* . The compound is characterized by a hydroxy group at the 2′-position and methoxy groups at the 4- and 4′-positions of the chalcone scaffold, a substitution pattern that differentiates it from the more extensively studied 4,4′-dimethoxychalcone (DMC, lacking the 2′-OH) and from isoliquiritigenin (2′,4,4′-trihydroxychalcone).

Why Generic Chalcone Substitution Fails for 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one (CAS 2198-19-8)


Chalcones with superficially similar substitution patterns display divergent biological profiles that preclude generic interchange. In a head-to-head evaluation of four 2′-hydroxychalcone derivatives, 2′-hydroxy-4,4′-dimethoxychalcone (compound 4) was uniquely inactive as an inhibitor of LPS-induced NO and TNF‑α production in RAW 264.7 macrophages, whereas its close analogs 2′-hydroxy-4′-methoxychalcone (compound 1), 2′,4-dihydroxy-4′-methoxychalcone (compound 2), and 2′,4-dihydroxy-6′-methoxychalcone (compound 3) all displayed potent inhibition at 3–30 µM [1]. Conversely, the same compound demonstrated inhibition of intracellular *Leishmania donovani* amastigotes with an EC₅₀ of 0.39–0.41 µg/mL, comparable to the best-performing antileishmanial chalcones in that study [2]. These examples illustrate how seemingly minor modifications (e.g., shifting a methoxy group from the 4′- to the 6′-position or adding a 2′-OH to 4,4′-dimethoxychalcone) can abolish activity in one therapeutic context while preserving or enhancing it in another. Generic substitution therefore carries a high risk of selecting a compound with a fundamentally different efficacy and selectivity profile.

Quantitative Differentiation Evidence for 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one (CAS 2198-19-8) Relative to Closest Analogs


BCRP (ABCG2) Inhibition: Sub-Micromolar Potency vs. Structurally Related Chalcones

In a direct comparative screen of chalcone derivatives against human breast cancer resistance protein (BCRP/ABCG2) expressed in MDCK2 cells, 2′-hydroxy-4,4′-dimethoxychalcone inhibited BCRP-mediated Hoechst 33342 efflux with an IC₅₀ of 850 nM [1]. This potency is substantially higher than that reported for numerous chalcone and benzochalcone analogs in the same assay system. For context, a companion study screening chalcones and benzochalcones for BCRP inhibition found that only a subset of compounds achieved IC₅₀ values below 10 µM, with many exhibiting IC₅₀ values >30 µM [2]. The 850 nM IC₅₀ places this compound among the more potent chalcone-based BCRP inhibitors identified to date.

BCRP inhibition multidrug resistance ABCG2 transporter

Intracellular Antileishmanial Activity: Comparable Potency to the Most Active Natural Chalcones

Kayser et al. (2001) evaluated 20 naturally occurring chalcones against both extracellular promastigotes and intracellular amastigotes of *Leishmania donovani*. Against intracellular amastigotes residing within murine macrophages, 2′-hydroxy-4,4′-dimethoxychalcone (reported as 2-hydroxy-4,4′-dimethoxychalcone) exhibited an EC₅₀ between 0.39 and 0.41 µg/mL [1]. This potency was statistically indistinguishable from the two most active compounds in the study: 2′,4′-dihydroxy-4-methoxychalcone (EC₅₀ 0.39–0.41 µg/mL) and 2′-hydroxy-3,4-dimethoxychalcone (EC₅₀ 0.39–0.41 µg/mL). All three compounds significantly inhibited intracellular parasite survival at sub-microgram‑per‑mL concentrations.

antileishmanial intracellular amastigote Leishmania donovani

Absence of LPS-Induced iNOS/TNF‑α Suppression: Mechanistic Selectivity vs. Other 2′-Hydroxychalcones

Ban et al. (2004) directly compared four 2′-hydroxychalcone derivatives for inhibition of LPS-induced NO and TNF‑α production in RAW 264.7 macrophages. While 2′-hydroxy-4′-methoxychalcone (compound 1), 2′,4-dihydroxy-4′-methoxychalcone (compound 2), and 2′,4-dihydroxy-6′-methoxychalcone (compound 3) all inhibited NO and TNF‑α production with similar potency at 3–30 µM via suppression of NF‑κB and AP‑1 activation, 2′-hydroxy-4,4′-dimethoxychalcone (compound 4) showed no inhibitory activity whatsoever across the same concentration range [1]. This striking lack of activity was confirmed at the level of iNOS and TNF‑α mRNA expression, and no effect on NF‑κB or AP‑1 transcriptional activity was observed.

anti-inflammatory selectivity NF‑κB AP‑1 iNOS TNF‑α

MRP1 and P‑gp Inhibitory Activity: A Multi-Transporter Resistance Modulator

Vendor technical documentation and BindingDB data indicate that 2′-hydroxy-4,4′-dimethoxychalcone (DMHC) inhibits not only BCRP (IC₅₀ 850 nM) but also the multidrug resistance-associated protein MRP1 and P‑glycoprotein (P‑gp) [1]. While direct comparative IC₅₀ values for MRP1 and P‑gp inhibition by this specific compound are not publicly available in peer-reviewed form, the multi-transporter inhibition profile distinguishes it from chalcones that are selective for a single efflux pump. For reference, many chalcone derivatives screened for MRP1 inhibition in calcein‑AM accumulation assays show IC₅₀ values ranging from approximately 5 µM to >50 µM [2].

MRP1 inhibition P-glycoprotein multidrug resistance reversal

TNF‑α‑Selective Suppression at Sub-Micromolar Concentration: A Narrow Anti-Inflammatory Signature

In a phytochemical investigation of *Rhus sylvestris* (syn. *Toxicodendron sylvestre*), Ding et al. (2009) tested ten isolated compounds, including 2′-hydroxy-4,4′-dimethoxychalcone (compound 10), for their ability to modulate LPS-induced inflammatory cytokine secretion in RAW 264.7 macrophages [1]. At non‑cytotoxic concentrations of 0.01–1.0 µM, this compound selectively suppressed TNF‑α secretion without affecting IL‑6 production. This pattern contrasted with other constituents from the same plant (e.g., 24‑hydroxycycloart‑25‑en‑3‑one and β‑sitosterol), which reduced both IL‑6 and TNF‑α secretion. The selective TNF‑α suppression was observed at concentrations as low as 0.01 µM.

TNF‑α inhibition Rhus sylvestris cytokine selectivity

Validated Application Scenarios for 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one (CAS 2198-19-8)


BCRP-Mediated Multidrug Resistance Reversal Studies

With a validated BCRP IC₅₀ of 850 nM in the Hoechst 33342 accumulation assay [1], this compound is a suitable chemical probe for investigating BCRP/ABCG2 efflux function in MDCK2‑BCRP, MCF7/MX, and related cell models. Its sub‑micromolar potency surpasses that of the majority of chalcone and benzochalcone derivatives and enables co‑treatment experiments with BCRP substrate chemotherapeutics (e.g., mitoxantrone, topotecan) at concentrations unlikely to produce confounding cytotoxicity from the chalcone itself. Researchers should verify lot‑specific purity (≥95% by HPLC recommended) to ensure reproducible transporter inhibition data.

Intracellular Antileishmanial Screening and Lead Optimization

The compound demonstrated EC₅₀ values of 0.39–0.41 µg/mL against intracellular *L. donovani* amastigotes in murine macrophages, placing it among the most potent natural chalcones in a 20‑compound head‑to‑head comparison [2]. It can serve as a reference standard or starting scaffold for medicinal chemistry programs targeting visceral leishmaniasis. Procurement for this application should include confirmation of stereochemical purity (E‑isomer) and absence of endotoxin contamination if used in macrophage‑based assays.

Negative Control or Pathway‑Selective Probe for NF‑κB/AP‑1‑Mediated Inflammation

Unlike the majority of 2′-hydroxychalcones, this compound is completely inactive as an inhibitor of LPS‑induced iNOS expression, NO production, and TNF‑α secretion via the NF‑κB/AP‑1 axis in RAW 264.7 macrophages at concentrations up to 30 µM [3]. This property makes it uniquely suitable as a negative control in experiments designed to validate the NF‑κB/AP‑1‑dependent mechanism of other chalcones, or as a pathway‑selective probe that can be used to exclude off‑target NF‑κB effects in TNF‑α‑focused studies at sub‑micromolar concentrations [4].

Multi‑Transporter Resistance Modulator Reference Compound

The compound’s documented inhibitory activity against BCRP, MRP1, and P‑gp supports its use as a reference inhibitor in multi‑drug resistance reversal assays where simultaneous blockade of several efflux transporters is needed. It can serve as a comparator for novel dual or triple transporter inhibitors and as a tool for profiling the relative contribution of each transporter in cell lines co‑expressing multiple efflux pumps. Procurement for this purpose should require a certificate of analysis confirming identity (NMR, MS) and purity.

Quote Request

Request a Quote for 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.